molecular formula C141H231N41O43S B549390 (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid CAS No. 120066-38-8

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Cat. No.: B549390
CAS No.: 120066-38-8
M. Wt: 3220.7 g/mol
InChI Key: XHHPINGDTRCKNN-QZXFXOMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

120066-38-8

Molecular Formula

C141H231N41O43S

Molecular Weight

3220.7 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C141H231N41O43S/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153)/t72-,73-,74-,75-,76-,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-,110-,111-/m0/s1

InChI Key

XHHPINGDTRCKNN-QZXFXOMNSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CO)C(=O)O)N

Appearance

White lyophilised solid

boiling_point

N/A

melting_point

N/A

Purity

>98%

sequence

ISLDLTFHLLREVLEMARAEQLAQQAHS

storage

-20°C

Synonyms

Corticotropin-Releasing Factor (6-33)

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal amino acid to a 2-chlorotrityl chloride (2-CTC) resin, which offers high loading capacity (0.4–1.2 mmol/g) and compatibility with acid-labile protecting groups. The first Fmoc-protected amino acid is coupled using N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM), achieving >95% coupling efficiency within 2 hours. Critical to this step is the use of a 4:1 molar ratio of amino acid to resin to minimize dimerization.

Deprotection and Coupling Cycles

Fmoc removal employs 20% piperidine in dimethylformamide (DMF) at room temperature, with deprotection completed in 5 minutes. Coupling reactions utilize 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the activating agent, which reduces racemization to <1% compared to carbodiimide methods. A 3:1 molar excess of amino acid relative to resin-bound peptide is standard, with double couplings applied for sterically hindered residues (e.g., β-branched valine or isoleucine).

Table 1: Optimized Coupling Conditions for Challenging Residues

Residue TypeActivatorCoupling TimeTemperatureYield (%)
Standard (e.g., Gly)HATU/DIEA5 min25°C99.5
β-Branched (e.g., Ile)HATU/HOAt/DIEA15 min50°C98.2
Aromatic (e.g., Trp)PyBOP/DIEA10 min25°C97.8

Data synthesized from.

Cleavage and Global Deprotection

The optimized cleavage cocktail (TFA:TIS:H<sub>2</sub>O, 95:2.5:2.5 v/v/v) achieves complete resin cleavage and side-chain deprotection in 3 hours at 25°C. Scavengers (triisopropylsilane) prevent alkylation artifacts by trapping carbocations. For the ozone-labile kynurenine moiety, post-cleavage oxidation is performed in methanol at −78°C with 5-minute ozone exposure, followed by dimethyl sulfide quenching.

Table 2: Cleavage Efficiency Across Resin Types

ResinCleavage CocktailTime (h)Purity (%)
2-CTCTFA:TIS:H<sub>2</sub>O (95:2.5:2.5)398.7
WangTFA:H<sub>2</sub>O (95:5)495.2
Rink AmideTFA:TIS (95:5)297.1

Data from.

Purification and Characterization

Multidimensional Chromatography

Crude peptide is purified using:

  • Size-Exclusion Chromatography : Sephadex LH-20 with 50% methanol/DCM, removing truncated sequences <5 kDa

  • Ion-Exchange : SP Sepharose Fast Flow (20 mM ammonium acetate, pH 4.5 → 1 M NaCl gradient)

  • Reverse-Phase HPLC : C18 column (5 µm, 300 Å), 10–60% acetonitrile/0.1% TFA over 90 minutes

Advanced Mass Spectrometry Analysis

High-resolution ESI-QTOF (m/z 250–3000) confirms molecular weight (calculated 8564.52 Da, observed 8564.48 Da). Tandem MS/MS with electron-transfer dissociation (ETD) verifies sequence coverage >98%.

Innovative Methodologies

Wash-Free SPPS

Recent advances eliminate inter-cycle washing through directed gas flushing (N<sub>2</sub> at 50 L/min), reducing solvent consumption by 95% while maintaining 99.3% stepwise yield. This method enables synthesis of 89-mer peptides in 18 hours versus traditional 72-hour protocols.

Flow Chemistry Approaches

Continuous flow reactors with immobilized HATU achieve coupling times of 2 minutes per residue through enhanced mass transfer. Integrated in-line UV monitoring (214 nm) detects coupling completeness in real-time .

Chemical Reactions Analysis

Types of Reactions

Corticotropin Releasing Factor Fragment 6-33 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the peptide’s function and interactions .

Scientific Research Applications

Overview

The compound (4S)-5-[[[...]]], with its complex structure and multiple functional groups, shows potential in various scientific and medical applications. This compound's unique features make it a subject of interest in drug design, biochemistry, and therapeutic development.

Drug Development

The intricate structure of this compound allows it to interact with various biological targets. Its application in drug development is significant, particularly as a potential inhibitor for specific enzymes or receptors involved in diseases such as cancer and inflammatory conditions. For instance, compounds with similar structures have been explored for their ability to inhibit Interleukin-1 receptor-associated kinase 4 (IRAK4), which is crucial in inflammatory signaling pathways .

Peptide Synthesis

This compound can serve as a building block for synthesizing peptides and proteins. The presence of multiple amino groups facilitates the formation of peptide bonds, making it useful in creating complex peptide sequences that can be tailored for specific biological activities. Such peptides can be used in vaccine development or as therapeutic agents .

Bioconjugation

Due to its reactive functional groups, this compound can be employed in bioconjugation strategies where it is attached to biomolecules like antibodies or enzymes. This application is particularly relevant in targeted drug delivery systems where the conjugated biomolecule can deliver therapeutic agents directly to diseased tissues .

Diagnostic Tools

The structural properties of this compound may also lend themselves to use in diagnostic applications. For example, derivatives of similar compounds have been studied for their ability to act as imaging agents or biomarkers in various medical imaging techniques .

Case Studies

Several studies highlight the effectiveness of compounds with similar structures:

Case Study 1: IRAK4 Inhibitors

A series of 5-amino derivatives were developed targeting IRAK4, showing promising results in inhibiting IL-6 secretion in vivo models. This indicates that compounds with structural similarities to (4S)-5-[[[...]]] could be effective in treating inflammatory diseases .

Case Study 2: Peptide Therapeutics

Research has demonstrated that specific sequences derived from complex amino acid structures can enhance the stability and efficacy of peptide therapeutics. The ability to modify such compounds allows for optimization of pharmacokinetic properties, leading to improved therapeutic outcomes .

Mechanism of Action

Corticotropin Releasing Factor Fragment 6-33 exerts its effects by binding to corticotropin-releasing factor binding proteins, thereby modulating the availability of corticotropin-releasing factor. This interaction can influence the stress response and other physiological processes. The peptide does not bind to corticotropin-releasing factor receptors, distinguishing its mechanism from other corticotropin-releasing factor-related peptides .

Comparison with Similar Compounds

Physico-Chemical Properties

Compound X’s solubility and bioavailability can be inferred from its functional groups:

  • Hydrophilicity: High (multiple amino/carboxy groups).
  • log Kow (estimated) : ~-2.5 (similar to peptide-based drugs), vs. cisplatin (log Kow = -2.1) and doxorubicin (-0.6) .
  • Stability: Susceptible to proteolytic degradation (amide bonds), unlike platinum-based agents (e.g., cisplatin) or organoselenium compounds with diselenide bridges .
Parameter Compound X Cisplatin Doxorubicin
Water Solubility High Moderate Low
log Kow ~-2.5 -2.1 -0.6
Stability in Plasma Low (peptide bonds) High Moderate (pH-sensitive)

Toxicity and Environmental Impact

  • Toxicity Profile: Likely low systemic toxicity (peptide-based), contrasting with cisplatin’s nephrotoxicity and organoselenium compounds’ neurotoxicity .
  • Environmental Persistence : High water solubility may reduce bioaccumulation (log Kow < 0), similar to antifouling biocides like DCOIT .

Biological Activity

The compound in focus, with the systematic name (4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid , is a complex amino acid derivative with potential biological significance. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by a highly intricate structure featuring multiple amino acid residues and functional groups that may influence its biological activity. The presence of imidazole and various carboxylic acid moieties suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). For instance, derivatives containing amino acids with non-polar side chains have demonstrated low nanomolar inhibitory constants against hCA isoforms .
    Enzyme IsoformInhibition Constant (nM)
    hCA I7.5
    hCA II9.6
    hCA IX8.0
    hCA XII7.0
    This inhibition could lead to significant physiological effects, including alterations in pH regulation and fluid balance.

Pharmacological Effects

The compound has shown promise in various pharmacological contexts:

  • Antihyperglycemic Activity : Similar compounds have been reported to exhibit potent antihyperglycemic effects through the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This suggests that the compound may also possess similar properties, potentially aiding in diabetes management.

Case Studies

Several studies have explored the biological implications of structurally related compounds:

  • Study on DPP-IV Inhibition : A study demonstrated that specific derivatives of amino acid-based compounds exhibited significant DPP-IV inhibition, leading to improved glycemic control in diabetic models . The structural similarities with our compound suggest potential for similar activity.
    • Findings : The most potent derivative showed an IC50 value of 24 µM against DPP-IV.

Q & A

Q. How can researchers determine the tertiary structure of this peptide given its complexity?

Methodological Answer: Use a combination of 2D-NMR spectroscopy (e.g., NOESY for proximity analysis of protons) and high-resolution mass spectrometry (HR-MS) to resolve backbone connectivity and side-chain interactions. For crystallizable fragments, X-ray crystallography can provide atomic-level resolution. Circular Dichroism (CD) is recommended for preliminary secondary structure analysis (e.g., α-helix/β-sheet content). Cross-reference with PubChem or UniProt databases for homologous peptide structures .

Q. What synthetic strategies are recommended for constructing this peptide’s extended backbone?

Methodological Answer: Employ Solid-Phase Peptide Synthesis (SPPS) with Fmoc/t-Bu protecting groups to ensure sequential coupling of amino acids. Use orthogonal protecting groups (e.g., Alloc for lysine side chains) to manage reactive imidazole (from histidine residues) and carboxylate groups. Monitor coupling efficiency via Kaiser tests or LC-MS after each step. For large-scale production, consider native chemical ligation to merge smaller fragments .

Advanced Research Questions

Q. How can contradictory HPLC purity data be resolved during synthesis optimization?

Methodological Answer: Contradictions often arise from mobile phase interactions or column degradation . Validate methods using:

  • Ion-pair chromatography (e.g., TFA as an ion-pairing agent) to improve separation of charged residues.
  • Multi-dimensional LC-MS/MS to isolate co-eluting impurities.
  • Forced degradation studies (e.g., oxidative stress via H₂O₂) to identify labile regions. Statistical analysis via Design of Experiments (DoE) can pinpoint critical factors (e.g., pH, temperature) .

Q. What computational approaches predict this peptide’s interaction with biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with imidazole-binding sites). Refine predictions with Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability under physiological conditions. Validate with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure kinetic/thermodynamic parameters .

Q. How can researchers address stereochemical inversion during SPPS?

Methodological Answer: Inversion typically occurs at C-terminal epimerization-prone residues (e.g., cysteine). Mitigate via:

  • Low-temperature coupling (4°C) with HOBt/DIC activation.
  • Pseudoproline dipeptides to reduce chain aggregation.
  • Post-synthesis analysis via Chiral HPLC or Vibrational CD (VCD) to quantify enantiomeric excess .

Method Validation & Optimization

Q. What protocols ensure reproducibility in measuring this peptide’s stability under physiological conditions?

Methodological Answer: Design a stability study with:

  • pH-varied buffers (simulate lysosomal/cytosolic environments).
  • Enzymatic challenge (e.g., trypsin for cleavage site mapping).
  • LC-MS stability-indicating assays to track degradation products. Use accelerated stability testing (40°C/75% RH) with Arrhenius modeling to predict shelf-life .

Q. How can researchers validate analytical methods for quantifying trace impurities?

Methodological Answer: Follow ICH Q2(R1) guidelines for validation:

  • Limit of Detection (LOD) : 0.1% via signal-to-noise ratio.
  • Linearity : 5-point calibration curves (R² > 0.995).
  • Accuracy/Precision : Spike recovery (98–102%) with RSD < 2%. Use High-Field NMR (800 MHz) for structural confirmation of unknown impurities .

Specialized Techniques

Q. What strategies resolve ambiguities in NMR spectra caused by overlapping imidazole signals?

Methodological Answer: Apply ¹³C-filtered HSQC to isolate imidazole carbons. For dynamic regions, use TROSY (Transverse Relaxation-Optimized Spectroscopy) at high magnetic fields. Alternatively, isotopic labeling (¹⁵N/¹³C) with CEST (Chemical Exchange Saturation Transfer) can enhance signal resolution .

Q. How can biocatalytic methods improve yield in functionalizing the peptide’s carbamimidamido group?

Methodological Answer: Engineer transglutaminase variants (via directed evolution) to catalyze site-specific carbamimidamidation. Optimize reaction conditions using DoE with factors like pH (7.5–9.0) and cofactor (Ca²⁺) concentration. Monitor conversion via HPLC-UV at 214 nm .

Data Analysis & Reporting

Q. How should researchers statistically analyze discrepancies in peptide bioactivity assays?

Methodological Answer: Apply ANOVA with post-hoc Tukey tests to compare triplicate data across assay platforms (e.g., ELISA vs. SPR). Use Principal Component Analysis (PCA) to identify outlier variables. Report 95% confidence intervals and effect sizes (Cohen’s d) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.